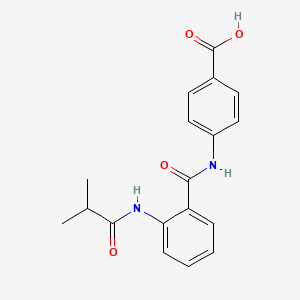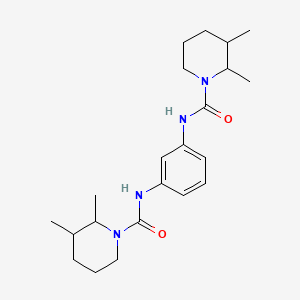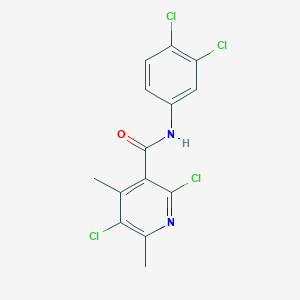![molecular formula C26H22ClN3O5S B11515890 4-(3-{[N'-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B11515890.png)
4-(3-{[N'-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{[(E)-N’-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(E)-N’-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID typically involves multiple steps:
Formation of the Carbamimidoyl Intermediate: This step involves the reaction of 4-chlorophenyl isocyanate with 4-methoxybenzylamine under controlled conditions to form the carbamimidoyl intermediate.
Sulfanylation: The intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Cyclization: The resulting product undergoes cyclization to form the 2,5-dioxopyrrolidin-1-yl ring.
Benzoic Acid Derivatization: Finally, the compound is derivatized with benzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.
Reduction: Reduction reactions can target the carbamimidoyl and dioxopyrrolidinyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Reduced forms of the carbamimidoyl and dioxopyrrolidinyl groups.
Substitution: Substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3-{[(E)-N’-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-(3-{[(E)-N’-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID: This compound is unique due to its specific combination of functional groups and structural features.
4-(3-{[(E)-N’-(4-CHLOROPHENYL)-N-[(4-HYDROXYPHENYL)METHYL]CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(3-{[(E)-N’-(4-BROMOPHENYL)-N-[(4-METHOXYPHENYL)METHYL]CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 4-(3-{[(E)-N’-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H22ClN3O5S |
|---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
4-[3-[N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)methyl]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C26H22ClN3O5S/c1-35-21-12-2-16(3-13-21)15-28-26(29-19-8-6-18(27)7-9-19)36-22-14-23(31)30(24(22)32)20-10-4-17(5-11-20)25(33)34/h2-13,22H,14-15H2,1H3,(H,28,29)(H,33,34) |
InChI Key |
QRENDNAVTODBDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C(NC2=CC=C(C=C2)Cl)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11515807.png)
![2-{[4-(2-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11515812.png)
![3,3'-Methanediylbis[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid]](/img/structure/B11515822.png)
![N-[(2Z)-4-(3-bromo-4-methoxyphenyl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11515829.png)
![(2Z,4Z)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-4-(4-methoxybenzylidene)-3-phenyl-1,3-thiazolidin-5-one](/img/structure/B11515843.png)
![2-chloro-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11515848.png)
![(2Z)-N-heptyl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11515851.png)
![1,3-Dimethyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B11515859.png)




![(Z)-2-methoxy-1-[(E)-2-(naphthalen-1-yl)ethenyl]diazene 1-oxide](/img/structure/B11515898.png)
![(2Z,5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11515910.png)
